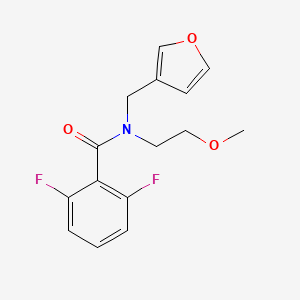

2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DF-MEF and is known for its ability to target specific proteins and enzymes in biological systems. In

Aplicaciones Científicas De Investigación

Fluorinated Compounds Synthesis

Fluorinated molecules are increasingly utilized in the pharmaceutical and agrochemical industries due to their unique properties. A study by Cui et al. (2023) introduced a rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers. This method is noted for its broad substrate compatibility, functional group tolerance, scalability, and high regioselectivity. It provides new pathways for synthesizing difluorinated compounds, demonstrating the potential of using fluorinated synthons for complex molecule construction (Cui et al., 2023).

Anticancer and Antiplasmodial Activities

Romagnoli et al. (2015) explored the design and synthesis of 3-arylaminobenzofuran derivatives, evaluating their antiproliferative activity against cancer cells. The derivatives exhibited significant inhibition of cancer cell growth at nanomolar concentrations, binding to the colchicine site of tubulin, inducing apoptosis, and showing potent vascular disrupting properties. This highlights the therapeutic potential of benzofuran derivatives in cancer treatment (Romagnoli et al., 2015).

Molecular Structure Modification for Sensing and Imaging

Modifying the molecular structure of benzofuran derivatives has been shown to regulate excited-state intramolecular proton transfer and charge transfer characteristics, making them suitable for fluorescence sensing and imaging applications. Han et al. (2018) demonstrated that strategic furan heterocycle extension and the introduction of donor groups can modulate excited-state dynamics, offering insights for developing new fluorescent probes and organic radiation scintillators (Han et al., 2018).

Imaging Sigma-2 Receptor Status in Tumors

Tu et al. (2007) synthesized fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. The study demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, indicating the potential of these compounds in imaging applications relevant to cancer diagnostics (Tu et al., 2007).

Propiedades

IUPAC Name |

2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO3/c1-20-8-6-18(9-11-5-7-21-10-11)15(19)14-12(16)3-2-4-13(14)17/h2-5,7,10H,6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNNCMOFEHQIGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine](/img/structure/B2567475.png)

![Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane]](/img/structure/B2567477.png)

![3-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone](/img/structure/B2567478.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2567486.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2567488.png)

![7-cyclohexyl-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2567490.png)

![N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2567494.png)